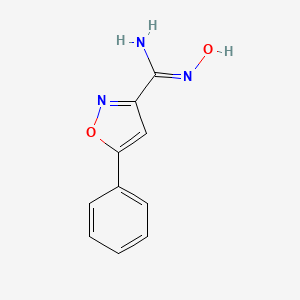

N-Hydroxy-5-phenylisoxazole-3-carboximidamide

Description

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

N'-hydroxy-5-phenyl-1,2-oxazole-3-carboximidamide |

InChI |

InChI=1S/C10H9N3O2/c11-10(12-14)8-6-9(15-13-8)7-4-2-1-3-5-7/h1-6,14H,(H2,11,12) |

InChI Key |

MRKBGQGYHUNJAR-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)/C(=N/O)/N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Metal-Free Microwave-Assisted Cyclization

A notable method involves the reaction of polymer-bound intermediates under microwave irradiation to form isoxazole rings efficiently. For example, polymer-bound enaminoketones react with hydroxylamine hydrochloride in a DMF/isopropanol solvent mixture under microwave heating at 90 °C for 30 minutes, yielding five-membered isoxazoles in 50–70% yield. The use of bases such as DIPEA enhances yields, whereas DBU reduces them to about 67%.

1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides

Another widely used approach is the 1,3-dipolar cycloaddition between alkynes and in situ generated nitrile oxides derived from N-hydroxybenzimidoyl chlorides. This method allows for solid-phase synthesis using resin-bound alkynes and nitrile oxides, facilitating purification and product isolation. Cleavage from the resin using anhydrous HF yields the target isoxazole derivatives.

Specific Preparation of this compound

Synthesis via Hydroxyamidine Intermediate

A key intermediate in the synthesis is the hydroxyamidine, which can be prepared by treating malononitrile with hydroxylamine, sodium nitrite, and hydrochloric acid. This intermediate is then diazotized under acidic conditions to form the hydroximoyl chloride, which upon coupling with an appropriate aniline derivative under basic conditions yields the N-hydroxycarboximidamide-substituted isoxazole.

Coupling with Phenyl Derivatives

For the phenyl-substituted isoxazole, the hydroximoyl chloride intermediate is reacted with phenyl amines or substituted anilines to introduce the 5-phenyl group. This step is typically performed in ethanol with sodium bicarbonate as a base at 60 °C for 1 hour, resulting in high yields (around 88%) of the target compound as a solid.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxyamidine formation | Malononitrile, hydroxylamine, NaNO2, HCl | 91 | Mild exothermic reaction, aqueous medium |

| Diazotization to hydroximoyl chloride | Acidic conditions, NaNO2, HCl | 57 | Requires careful temperature control |

| Coupling with phenyl amine | Ethanol, NaHCO3, 60 °C, 1 h | 88 | Produces this compound |

Alternative Synthetic Routes and Functional Group Transformations

Amidoxime and Acyl Chloride Coupling

Amidoximes derived from nitriles can be reacted with acyl chlorides to form carboximidamide derivatives. This method allows for the introduction of various substituents on the isoxazole ring, including phenyl groups, by selecting appropriate acyl chlorides. Subsequent intramolecular ring closure and dehydration steps in anhydrous DMSO with potassium hydroxide can yield the desired N-hydroxycarboximidamide isoxazoles.

Solid-Phase Synthesis Using Resin-Bound Precursors

Solid-phase synthesis techniques utilize resin-bound carboxylic acids converted to alkynes, which then undergo cycloaddition with nitrile oxides to form isoxazole rings. This approach is advantageous for combinatorial synthesis and rapid generation of analog libraries, including N-hydroxy derivatives.

Summary of Key Research Findings

- Microwave-assisted metal-free synthesis provides efficient access to isoxazole derivatives with good yields and reduced reaction times.

- The hydroxyamidine intermediate is crucial for introducing the N-hydroxycarboximidamide functionality, with diazotization and coupling steps optimized for high yield and purity.

- Solid-phase synthesis and 1,3-dipolar cycloaddition methods enable structural diversity and facilitate purification.

- Amidoxime-acyl chloride coupling followed by ring closure offers an alternative route to functionalized isoxazoles, including phenyl-substituted derivatives.

Chemical Reactions Analysis

Synthetic Routes

The synthesis of N-hydroxy-5-phenylisoxazole-3-carboximidamide derivatives typically involves two key steps:

-

Formation of the Isoxazole Core : Metal-free methods are commonly employed to construct the isoxazole ring. For example, cycloaddition reactions between nitrile oxides and alkynes under basic conditions (e.g., K₂CO₃) yield 5-substituted isoxazoles .

-

Introduction of the Carboximidamide Group : Amidoximes react with acyl chlorides to form carboximidamide derivatives. For instance, amidoximes derived from aryl carbonitriles (e.g., pyridine-2-carbonitrile) react with acyl chlorides (e.g., 5-phenylisoxazole-3-carbonyl chloride) in anhydrous DMSO to yield the target carboximidamide .

Example Synthesis :

textAmidoxime + 5-Phenylisoxazole-3-carbonyl chloride → this compound Reagents: DMSO, KOH, 80°C, 8–10 h Yield: Not explicitly reported; inferred from analogous reactions [1][5]

Ring-Closure Reactions

The carboximidamide group participates in intramolecular cyclization to form rigid heterocycles. For example:

-

Oxadiazole Formation : Treatment with KOH in DMSO induces dehydration and ring closure, converting the carboximidamide linker into a 1,2,4-oxadiazole ring. This reaction enhances metabolic stability and binding affinity in medicinal chemistry applications .

Reaction Pathway :

textThis compound → 5-Phenylisoxazole-3-(1,2,4-oxadiazole) Conditions: KOH, DMSO, 24 h Key Products: Oxadiazole derivatives (e.g., compound **56** in [1])

Electrophilic Substitution on the Phenyl Ring

The 5-phenyl group undergoes halogenation or nitration to modulate electronic properties. For example:

-

Chlorination : Introducing chlorine atoms at the 2- and 6-positions of the phenyl ring enhances hA₃R receptor affinity by 2-fold, as shown in MD simulations .

-

Bromination : Substitution with bromine (e.g., compound 39 ) alters binding interactions with residues like T87³.²⁹ in receptor pockets .

Table 1: Impact of Phenyl Substitutions on Binding Affinity

Modification of the Carboximidamide Group

-

N-Hydroxy Group : The hydroxyl group forms hydrogen bonds with residues like N250⁶.⁵⁵ in receptor binding pockets, critical for antagonist activity .

-

Replacement with Nitro Groups : Substituting the carboximidamide with a nitro group reduces inhibitory potency, as observed in xanthine oxidase assays .

Hydrolysis and Stability

The carboximidamide group is susceptible to hydrolysis under acidic or enzymatic conditions, yielding 5-phenylisoxazole-3-carboxylic acid derivatives. This property is leveraged in prodrug designs .

Hydrolysis Pathway :

textThis compound → 5-Phenylisoxazole-3-carboxylic acid Conditions: H₂O, pH < 4, or esterases

Biological Interactions

While not a chemical reaction per se, the compound’s interactions with biological targets inform its reactivity:

-

Receptor Binding : MD simulations reveal that the carboximidamide group forms bidentate hydrogen bonds with N250⁶.⁵⁵ in the hA₃R receptor, while the isoxazole ring engages in π–π stacking with F168⁵.²⁹ .

-

Enzyme Inhibition : Derivatives inhibit xanthine oxidase at micromolar/submicromolar levels, with potency influenced by substituents on the phenyl ring .

Scientific Research Applications

Biological Activities

N-Hydroxy-5-phenylisoxazole-3-carboximidamide has shown promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant antimicrobial activity against various pathogens. For instance, studies have demonstrated that certain derivatives possess potent inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness in the micromolar range .

Anticancer Potential

The compound's potential as an anticancer agent is also noteworthy. It has been linked to the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. Modulating IDO activity could enhance the efficacy of existing cancer therapies by restoring immune response against tumors . Furthermore, studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting a mechanism by which this compound may exert its anticancer effects .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical routes. Recent advancements have focused on microwave-assisted synthesis techniques that enhance yield and reduce reaction times. For example, heterocyclization reactions involving precursor compounds have been optimized to produce high yields of isoxazole derivatives .

Neurological Disorders

Research has indicated potential applications of this compound in treating neurological disorders. Its ability to modulate IDO activity suggests it could play a role in managing conditions where immune modulation is beneficial, such as neurodegenerative diseases and certain types of brain tumors .

Xanthine Oxidase Inhibition

Another significant application lies in its ability to inhibit xanthine oxidase, an enzyme involved in the production of uric acid. Inhibition of this enzyme can be beneficial in treating gout and other hyperuricemia-related conditions. Studies have shown that derivatives related to this compound exhibit potent xanthine oxidase inhibition, with structure–activity relationship analysis guiding further development .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Hydroxy-5-phenylisoxazole-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Isoxazole Analogs

N'-Hydroxy-5-methylisoxazole-3-carboximidamide

This compound (CAS 90585-88-9) shares the isoxazole core and hydroxycarboximidamide group but replaces the phenyl group at position 5 with a methyl group. Key differences include:

- Molecular Weight : The phenyl-substituted compound has a higher molecular weight (214.19 g/mol) compared to the methyl analog (141.13 g/mol), impacting solubility and pharmacokinetics.

- Lipophilicity : The phenyl group increases logP values, suggesting enhanced lipid membrane penetration compared to the methyl derivative.

- Synthetic Accessibility : Methyl substituents are generally easier to introduce than phenyl groups, which require more complex coupling reactions .

Table 1: Isoxazole-Based Carboximidamide Derivatives

| Compound Name | Core Structure | Position 5 Substituent | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| N-Hydroxy-5-phenylisoxazole-3-carboximidamide | Isoxazole | Phenyl | C10H8N3O2 | 214.19 |

| N'-Hydroxy-5-methylisoxazole-3-carboximidamide | Isoxazole | Methyl | C5H7N3O2 | 141.13 |

Comparison with Pyrazole Carboximidamide Derivatives

describes pyrazole-1-carboximidamide derivatives with phenyl and substituted phenyl groups. While structurally distinct (pyrazole vs. isoxazole), these compounds provide insights into substituent effects:

Key Structural Differences :

- Ring Heteroatoms: Pyrazole contains two adjacent nitrogen atoms, whereas isoxazole has one nitrogen and one oxygen.

- Substituent Effects: Electron-donating groups (e.g., methoxy in compound 1) enhance solubility but may reduce target affinity.

Table 2: Representative Pyrazole Carboximidamide Derivatives

Research Findings and Hypothetical Activity Trends

While direct pharmacological data for this compound are unavailable, insights can be inferred from analogs:

- Lipophilicity vs. Bioavailability : The phenyl group may improve blood-brain barrier penetration compared to methyl or polar substituents, as seen in pyrazole derivatives with halogenated aryl groups (e.g., compound 10 with 4-bromophenyl) .

- Metabolic Stability : Hydroxycarboximidamide groups are prone to oxidation, but bulky substituents like phenyl could sterically hinder metabolic degradation.

Biological Activity

N-Hydroxy-5-phenylisoxazole-3-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The specific structural features of this compound contribute to its biological activity, particularly in inhibiting various enzymes and modulating biological pathways.

1. Inhibition of Enzymatic Activity

Research indicates that this compound exhibits inhibitory effects on several key enzymes involved in metabolic pathways:

- Xanthine Oxidase Inhibition : Studies have shown that derivatives of 5-phenylisoxazole can inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation. The presence of a cyano group at the 3-position enhances this inhibitory activity, making it a potential candidate for treating gout and other inflammatory conditions .

- Indoleamine 2,3-Dioxygenase (IDO) Modulation : The compound has been identified as a modulator of IDO activity, which plays a role in immune regulation and tumor progression. IDO inhibitors are being explored for their potential in cancer therapy due to their ability to enhance anti-tumor immunity .

2. Antimicrobial Activity

N-Hydroxy derivatives, including those related to isoxazoles, have demonstrated antimicrobial properties against various pathogens:

- Antibacterial Effects : Compounds with isoxazole structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies report effective inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for development as new antibacterial agents .

Study 1: Antioxidant Properties

In vitro studies using human primary fibroblasts revealed that certain isoxazole derivatives possess antioxidant properties superior to traditional antioxidants like quercetin. This suggests potential applications in aging-related diseases and oxidative stress management .

Study 2: Anti-inflammatory Activity

A series of compounds derived from N-Hydroxy-5-phenylisoxazole were evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. Results indicated significant reduction in inflammation markers compared to control groups, establishing the compound's efficacy in inflammatory conditions .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-Hydroxy-5-phenylisoxazole-3-carboximidamide, and how can reaction conditions be optimized for purity?

- Methodological Answer :

- Route Selection : Begin with coupling reactions between hydroxylamine derivatives and activated isoxazole precursors. For example, use carbodiimide-mediated coupling (e.g., EDCI/HOBT) in anhydrous DMF under nitrogen, as described for analogous carboxamide syntheses .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of hydroxylamine to carboxylic acid derivative) and temperature (typically 25–60°C) to minimize side products. Purify via column chromatography using gradients of ethyl acetate/hexane .

- Purity Validation : Characterize intermediates and final products using H/C NMR and HRMS to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use FFP2 respirators if dust or aerosols are generated .

- Ventilation : Conduct experiments in fume hoods with ≥0.5 m/s airflow to limit inhalation exposure .

- Spill Management : Collect spills using absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .

Q. Which analytical techniques are essential for characterizing the compound’s structural and physicochemical properties?

- Methodological Answer :

- Spectroscopy : Use H NMR (500 MHz, DMSO-d6) to confirm hydroxylamine proton resonance (~9.5 ppm) and isoxazole ring protons (6.5–8.0 ppm). IR spectroscopy can validate the carboximidamide C=O stretch (~1650 cm⁻¹) .

- Crystallography : Employ single-crystal X-ray diffraction (SXD) with SHELXL for refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature, and full-matrix least-squares refinement to R1 < 0.05 .

- Thermal Analysis : Perform DSC/TGA to assess decomposition temperatures (likely >200°C based on analogous isoxazoles) .

Q. How should researchers evaluate the compound’s stability under varying pH and solvent conditions?

- Methodological Answer :

- Accelerated Stability Testing : Prepare solutions in buffers (pH 1–13) and organic solvents (DMSO, ethanol). Monitor degradation via HPLC at 25°C/40°C over 7–14 days.

- Light Sensitivity : Expose solid samples to UV-Vis light (300–800 nm) for 48 hours; analyze for photodegradants using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches or published studies?

- Methodological Answer :

- Systematic Re-analysis : Re-acquire NMR spectra under standardized conditions (solvent, temperature, concentration). Compare with DFT-calculated chemical shifts using Gaussian09 (B3LYP/6-31G* basis set).

- Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., unreacted precursors or oxidation derivatives) that may influence spectral interpretations .

Q. What strategies optimize synthesis yield when steric hindrance limits carboximidamide formation?

- Methodological Answer :

- Catalytic Systems : Introduce DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in sterically crowded environments .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields >75% .

Q. What are best practices for refining the compound’s crystal structure using SHELX software?

- Methodological Answer :

- Data Preparation : Integrate diffraction data with SAINT; correct for absorption using SADABS.

- Refinement Workflow :

Solve structure via SHELXD (dual-space methods).

Refine with SHELXL using Hirshfeld atom refinement (HAR) for H-atom positioning.

Validate geometry with PLATON’s ADDSYM to check for missed symmetry .

Q. How to address discrepancies between in vitro bioactivity and in vivo efficacy in preclinical studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes (e.g., t½ < 30 min suggests rapid clearance).

- Prodrug Design : Modify the hydroxylamine group to improve bioavailability (e.g., acetylation or PEGylation) .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound’s derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases). Prioritize compounds with ΔG < -8 kcal/mol.

- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA) using IC50 data from analogs. Validate with leave-one-out cross-validation (q² > 0.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.